![molecular formula C27H42N2O B14614186 5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine CAS No. 57202-61-6](/img/structure/B14614186.png)
5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine is a chemical compound with the molecular formula C₂₇H₄₂N₂O and a molecular mass of approximately 410.635 Da This compound is characterized by its pyrimidine core substituted with a decyl group at the 5-position and a 4-(heptyloxy)phenyl group at the 2-position
Preparation Methods
The synthesis of 5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrimidine core, followed by the introduction of the decyl and heptyloxyphenyl substituents. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s pyrimidine core can engage in hydrogen bonding and π-π interactions, while the decyl and heptyloxyphenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine can be compared with other pyrimidine derivatives, such as:
5-Decyl-2-phenylpyrimidine: Lacks the heptyloxy group, resulting in different physical and chemical properties.
2-[4-(Heptyloxy)phenyl]-5-methylpyrimidine: Contains a methyl group instead of a decyl group, affecting its hydrophobicity and reactivity.
5-Decyl-2-[4-(methoxy)phenyl]-pyrimidine: The methoxy group alters the compound’s electronic properties and reactivity compared to the heptyloxy group.
Properties
CAS No. |
57202-61-6 |
|---|---|
Molecular Formula |
C27H42N2O |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
5-decyl-2-(4-heptoxyphenyl)pyrimidine |
InChI |
InChI=1S/C27H42N2O/c1-3-5-7-9-10-11-12-14-16-24-22-28-27(29-23-24)25-17-19-26(20-18-25)30-21-15-13-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3 |
InChI Key |
DTSRROCOSYSCBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile](/img/structure/B14614119.png)
![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)
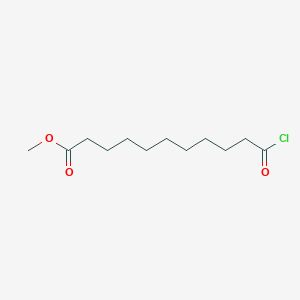
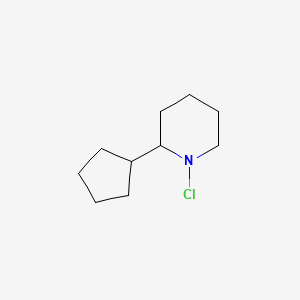
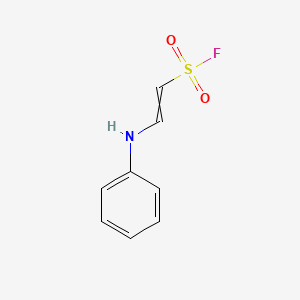
![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
![1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-](/img/structure/B14614164.png)
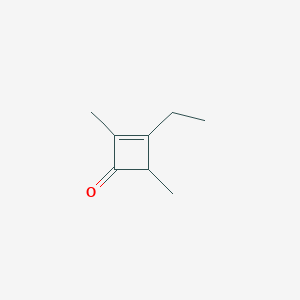
![Trimethyl{[9-(trimethylsilyl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14614175.png)
![Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl-](/img/structure/B14614181.png)

![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)
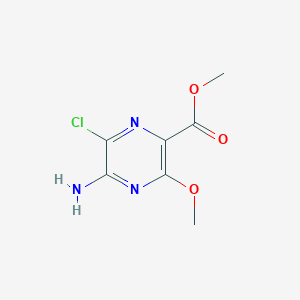
![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)
